Zinc bis(trifluoromethylsulfonyl)imide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

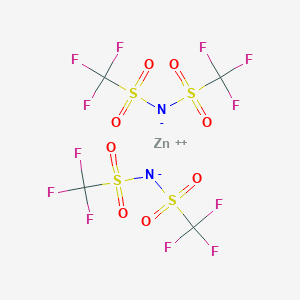

Zinc bis(trifluoromethylsulfonyl)imide: is a chemical compound with the molecular formula C4F12N2O8S4Zn and a molecular weight of 625.65 g/mol . It is known for its high thermal, chemical, and electrochemical stability . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:

2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:

Substitution Reactions: It can act as a catalyst in substitution reactions, particularly in the Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates.

Cyclization Reactions: It is used in tandem cyclopropane ring-opening and Conia-ene cyclization reactions.

Nitration Reactions: It can catalyze aromatic nitration reactions.

Common Reagents and Conditions:

Reagents: Pyrroles, β-CF3 acrylates, cyclopropanes, aromatic compounds.

Major Products:

Friedel-Crafts Alkylation: Produces alkylated pyrroles.

Cyclization Reactions: Produces cyclized products from cyclopropanes.

Nitration Reactions: Produces nitro-aromatic compounds.

Aplicaciones Científicas De Investigación

Electrochemical Applications

Energy Storage Systems:

Zinc bis(trifluoromethylsulfonyl)imide is increasingly utilized in energy storage systems, particularly in zinc-based batteries. It acts as an electrolyte additive that enhances the performance and stability of zinc metal anodes. Research indicates that the incorporation of this compound can significantly improve the reversibility of zinc deposition and suppress corrosion reactions, leading to higher charge efficiency and cycling stability in batteries .

Electrochemical Double-Layer Capacitors (EDLCs):

The ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion (TFSI) are recognized for their low viscosity and high electrochemical stability. They are effectively used in EDLCs, where they contribute to improved energy density and power performance . One notable example is the use of N-butyl-N-methyl pyrrolidinium bis(trifluoromethylsulfonyl)imide in these applications.

Catalytic Applications

Friedel-Crafts Alkylation:

this compound serves as a catalyst in enantioselective Friedel-Crafts alkylation reactions involving pyrroles and trifluoromethyl acrylates. This reaction benefits from the compound's ability to facilitate the formation of chiral products with high selectivity . The presence of TFSI enhances the reactivity of substrates, leading to more efficient catalytic processes.

Material Science

Elastomer Composites:

In material science, Zn(Tf2N)2 is used to modify the curing characteristics and mechanical properties of elastomer composites. Studies show that ionic liquids containing TFSI can enhance sulfur vulcanization processes, thereby improving the tensile strength and thermal stability of natural rubber composites . The specific interactions between TFSI ions and rubber matrices allow for better control over crosslink density and overall performance.

Surface Finishing

This compound is also applied in surface finishing processes. Its properties allow for effective surface treatment techniques that enhance the durability and corrosion resistance of metal substrates. The compound facilitates the formation of protective coatings that improve surface characteristics without compromising the underlying material integrity .

Separation Processes

The compound has shown promise in solvent extraction and separation processes due to its ability to form stable complexes with various metal ions. This property is particularly useful in hydrometallurgy for the recovery of valuable metals from ores or waste materials .

Case Studies

Mecanismo De Acción

The mechanism by which Zinc bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include:

Activation of Electrophiles: Enhances the reactivity of electrophiles in substitution reactions.

Stabilization of Transition States: Provides a stable environment for transition states in cyclization and nitration reactions.

Comparación Con Compuestos Similares

- Lithium Bis(trifluoromethanesulfonyl)imide

- Sodium Bis(trifluoromethanesulfonyl)imide

- Potassium Bis(trifluoromethanesulfonyl)imide

Uniqueness: Zinc bis(trifluoromethylsulfonyl)imide is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications. Compared to its lithium, sodium, and potassium counterparts, the zinc compound offers enhanced catalytic properties and stability .

Actividad Biológica

Zinc bis(trifluoromethylsulfonyl)imide (Zn(TFSI)₂) is a compound that has garnered interest for its potential applications in various fields, including catalysis and battery technology. This article explores the biological activity of Zn(TFSI)₂, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

Zn(TFSI)₂ is characterized by its unique bis(trifluoromethylsulfonyl)imide anion, which contributes to its solubility and reactivity. The chemical formula is represented as:

The TFSI anion is known for its weakly coordinating properties, which can influence the behavior of the compound in biological and chemical systems .

One of the significant aspects of Zn(TFSI)₂ is its role as an electrolyte additive in zinc-based batteries. Research indicates that the addition of TFSI can enhance the electrochemical performance by modulating corrosion pathways and promoting uniform zinc deposition . This property is crucial for applications in energy storage, where maintaining the integrity of metal electrodes is essential.

2. Catalytic Activity

Zn(TFSI)₂ has been utilized as a catalyst in various organic reactions, including enantioselective Friedel-Crafts alkylation. The compound's ability to facilitate these reactions suggests potential applications in synthesizing biologically active compounds . The catalytic efficiency can be attributed to the unique interactions between the zinc center and the TFSI anions.

Study 1: Electrolyte Performance in Zinc Batteries

A study published in Nature Communications examined the effects of adding bis(trifluoromethanesulfonyl)imide to zinc sulfate electrolytes. The findings revealed that this additive significantly improved the reversibility of zinc anodes, achieving a high Coulombic efficiency (CE) of approximately 99.7%. This improvement was linked to the formation of a protective interphase that inhibited self-corrosion .

| Parameter | ZnSO₄ Electrolyte | ZnSO₄ + HTFSI Electrolyte |

|---|---|---|

| Coulombic Efficiency (CE) | ~95% | ~99.7% |

| pH at Zn/electrolyte interface | 1.57 | 1.71 |

Study 2: Catalytic Applications

In another study focused on organic synthesis, Zn(TFSI)₂ was evaluated for its catalytic properties in Friedel-Crafts reactions. The results indicated that Zn(TFSI)₂ effectively catalyzed reactions with high selectivity and yield, showcasing its potential utility in pharmaceutical applications .

Propiedades

Número CAS |

168106-25-0 |

|---|---|

Fórmula molecular |

C4F12N2O8S4Zn |

Peso molecular |

625.7 g/mol |

Nombre IUPAC |

zinc;bis(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

Clave InChI |

QEORIOGPVTWFMH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |

Pictogramas |

Irritant |

Sinónimos |

Zinc N,N-bis(trifluoromethylsulfonyl)amide; Zinc di[bis(trifluoromethylsulfonyl)imide] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.